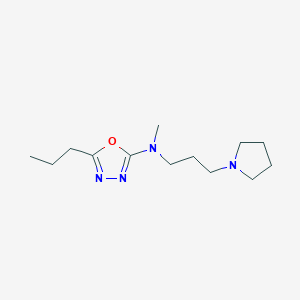
N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine, also known as MPX, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPX is a small molecule that belongs to the class of oxadiazole derivatives, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine is still being studied, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of various enzymes and receptors, including the cannabinoid receptor 1 and the monoamine oxidase enzyme.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, this compound has been shown to have analgesic effects in animal models of pain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular pathways. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an analgesic agent for the treatment of chronic pain. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for therapeutic use.
Synthesemethoden
The synthesis of N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine involves the reaction of N-methyl-5-propyl-1,3,4-oxadiazol-2-amine with 3-bromopropylpyrrolidine in the presence of a base. The resulting product is then purified through column chromatography to yield this compound in high purity.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine has been the subject of several scientific studies due to its potential as a therapeutic agent. One study showed that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that this compound has neuroprotective effects by reducing oxidative stress in neuronal cells.
Eigenschaften
IUPAC Name |
N-methyl-5-propyl-N-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-3-7-12-14-15-13(18-12)16(2)8-6-11-17-9-4-5-10-17/h3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCFNZJNYTPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)N(C)CCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-4-{[2-(propylamino)-5-pyrimidinyl]methyl}-1,4-diazepan-6-ol](/img/structure/B5633398.png)
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B5633402.png)
![3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5633409.png)

![1-(4-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5633419.png)
![1-(2,5-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5633420.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenylacetamide](/img/structure/B5633431.png)
![N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine](/img/structure/B5633454.png)
![{(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5633455.png)
![4-({2-[1-(3-thienylacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5633459.png)

![3-methoxy-1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5633486.png)

![8-methyl-5-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B5633499.png)